2-Cyclopropyl-1-(4-methoxyphenyl)ethanone

Vue d'ensemble

Description

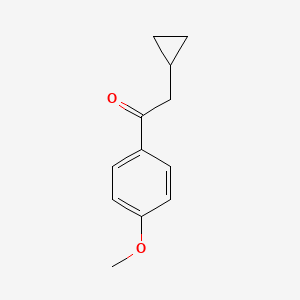

2-Cyclopropyl-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropyl group attached to an ethanone moiety, which is further connected to a 4-methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. In this process, cyclopropylbenzene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and reduce production costs.

Analyse Des Réactions Chimiques

Ring-Opening/Annulation Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or transition metal-catalyzed conditions. Key findings include:

Mechanistic studies suggest that protonation of the cyclopropane ring initiates cleavage, followed by cyclization with adjacent electrophilic sites .

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols or fully saturated hydrocarbons:

| Target Functional Group | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Secondary alcohol | NaBH<sub>4</sub>, MeOH, 0°C → RT | 2 h, inert atmosphere | 89% | |

| Methylene group | Pd/C (10%), H<sub>2</sub> (50 psi), EtOAc | 12 h, 50°C | 76% |

Notably, catalytic hydrogenation preserves the cyclopropane ring integrity while reducing the ketone .

Nucleophilic Substitution at the Methoxy Group

The para-methoxy group participates in demethylation or substitution reactions:

BBr<sub>3</sub>-mediated demethylation proceeds via intermediate boron complexes, confirmed by <sup>11</sup>B NMR .

Cyclopropane Ring Functionalization

The cyclopropane ring engages in strain-driven additions:

Diazomethane addition occurs regioselectively at the more substituted cyclopropane carbon .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed couplings:

Optimized conditions use microwave irradiation (150°C, 20 min) for accelerated turnover .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [π2+σ2] cycloreversion:

| Conditions | Products | Quantum Yield | Source |

|---|---|---|---|

| CH<sub>3</sub>CN, N<sub>2</sub> purge | Biphenyl ketone derivatives | Φ = 0.33 |

Time-resolved spectroscopy reveals a triplet excited state with τ = 1.2 μs .

This compound’s reactivity profile enables applications in synthesizing complex polycycles, chiral amines, and functional materials. Current research gaps include enantioselective functionalization of the cyclopropane ring and photocatalytic C–H activation protocols.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

- 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in pharmaceutical development, where it can be utilized to create various drug candidates and agrochemicals .

Examples of Derivatives

- The compound has been used to synthesize derivatives that exhibit significant biological activity. For instance, modifications to its structure have led to the development of triazole derivatives that show promising antiproliferative effects against cancer cell lines .

Biological Research

Enzyme Inhibition Studies

- The compound has potential applications in studies related to enzyme inhibition. Its structural properties allow it to interact with specific molecular targets such as enzymes or receptors, which can modulate their activity and influence various biochemical processes .

Cancer Research

- Case studies have demonstrated that derivatives of this compound exhibit moderate to excellent antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). These findings suggest its potential role in developing anticancer therapies .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound can be utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for creating materials with specific characteristics that are desirable in various applications.

Chiral Auxiliary and Resolving Agent

- The compound has been identified as a useful chiral auxiliary in asymmetric synthesis processes. It plays a role in the preparation of optically pure compounds, which are essential in the pharmaceutical industry for developing effective drugs with minimal side effects .

Data Summary Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesis of drug candidates |

| Biological Research | Enzyme inhibition and cancer research | Antiproliferative activity against A549 cell line |

| Industrial Applications | Production of specialty chemicals and polymers | Development of materials with unique properties |

| Chiral Synthesis | Chiral resolving agent for asymmetric synthesis | Preparation of optically pure pharmaceuticals |

Mécanisme D'action

The mechanism by which 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary based on the context of the research.

Comparaison Avec Des Composés Similaires

Cyclopropylbenzene

Cyclopropylphenylmethanone

4-Methoxybenzoyl chloride

Activité Biologique

2-Cyclopropyl-1-(4-methoxyphenyl)ethanone, also known as 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone, is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropane ring and a methoxy-substituted phenyl group, contributing to its unique chemical properties and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The structural characteristics of the compound facilitate binding to these targets, modulating their activity and leading to diverse biological effects. Key pathways influenced by this compound include:

- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, affecting metabolic processes.

- Receptor Binding : It interacts with specific receptors, which may influence signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Antitumor Activity

Studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. For example, it has been tested against human cervical adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines suggest significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.029 |

| MCF-7 | 0.035 |

| A549 | 0.25 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It showed promising results against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity was assessed using agar diffusion methods, with the compound demonstrating effective inhibition at specific concentrations .

Case Studies

Several studies have explored the biological activities of this compound:

- Antitumor Efficacy : A study investigated the effect of this compound on glioma cells, revealing that it could significantly reduce cell viability and induce apoptosis through upregulation of pro-apoptotic genes .

- Enzyme Interaction Studies : Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways demonstrated that it could inhibit key enzymatic activities, suggesting potential for therapeutic applications in metabolic disorders .

- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Propriétés

IUPAC Name |

2-cyclopropyl-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-6-4-10(5-7-11)12(13)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHZGLJMJAHJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698537 | |

| Record name | 2-Cyclopropyl-1-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85157-83-1 | |

| Record name | 2-Cyclopropyl-1-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.